molecular formula C15H20BrNO3S B7456570 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide

Cat. No.: B7456570
M. Wt: 374.3 g/mol
InChI Key: BILXRQISODRYQW-UHFFFAOYSA-N
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Description

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide is an organic compound that features a bromine atom, propoxy group, and sulfonamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide typically involves multiple steps starting from commercially available precursors. One common route involves the bromination of a benzene derivative followed by sulfonation and subsequent substitution reactions to introduce the propoxy and prop-2-en-1-yl groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers might explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It could be utilized in the production of specialty chemicals, polymers, or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N,N-bis(prop-2-yn-1-yl)-benzamide
  • 4-bromo-N,N-bis(prop-2-en-1-yl)-benzene-1-sulfonamide
  • 4-bromo-N,N-bis(prop-2-en-1-yl)-3-methoxybenzene-1-sulfonamide

Uniqueness

4-bromo-N,N-bis(prop-2-en-1-yl)-3-propoxybenzene-1-sulfonamide is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to similar compounds

Properties

IUPAC Name

4-bromo-N,N-bis(prop-2-enyl)-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3S/c1-4-9-17(10-5-2)21(18,19)13-7-8-14(16)15(12-13)20-11-6-3/h4-5,7-8,12H,1-2,6,9-11H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXRQISODRYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CC=C)CC=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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